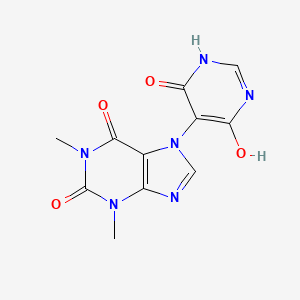
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione is a complex organic compound that features both purine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a purine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exerting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione: shares structural similarities with other purine and pyrimidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of both purine and pyrimidine structures within a single molecule. This duality allows it to interact with a broader range of biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
62787-62-6 |
|---|---|
Molecular Formula |
C11H10N6O4 |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
7-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H10N6O4/c1-15-7-5(10(20)16(2)11(15)21)17(4-14-7)6-8(18)12-3-13-9(6)19/h3-4H,1-2H3,(H2,12,13,18,19) |
InChI Key |
MCNALMTYUMMUFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=C(N=CNC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















